molecular formula C6H11Cl2N3O2 B1606233 L-Histidine dihydrochloride CAS No. 6027-02-7

L-Histidine dihydrochloride

Cat. No.: B1606233
CAS No.: 6027-02-7
M. Wt: 228.07 g/mol
InChI Key: XEJCDBUNISUVGZ-XRIGFGBMSA-N
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Description

L-Histidine dihydrochloride is a derivative of the essential amino acid L-histidine. It is commonly used in biochemical research and various industrial applications. This compound is known for its role in the biosynthesis of proteins and its involvement in various metabolic processes.

Mechanism of Action

Target of Action

L-Histidine dihydrochloride, also known as (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride, is an essential amino acid that plays a crucial role in various biological processes. The primary target of L-Histidine is the enzyme histidine decarboxylase , which catalyzes the conversion of L-Histidine to histamine .

Mode of Action

L-Histidine interacts with its target, histidine decarboxylase, to produce histamine, a biogenic amine. Histamine acts through four different G-protein-coupled receptors in different locations of the body to exert its pharmacological response . Histamine acts directly on the blood vessels to dilate arteries and capillaries, mediated by both H1 and H2 receptors .

Biochemical Pathways

L-Histidine is biosynthesized from ATP, 5-phosphoribosyl-1-pyrophosphate (PRPP), and glutamine . It can be degraded to glutamate by histidiase, urocanase, and imidazolonepropionase . It is also the precursor of histamine by the action of histidine decarboxylase . The production of histamine from L-Histidine is a crucial step in the histidine biosynthetic pathway .

Pharmacokinetics

L-Histidine undergoes extensive first-pass metabolism to the major inactive metabolite 2-pyridyl acetic acid (2PAA), which can be considered a surrogate index for quantitation of the parent drug due to extremely low plasma levels of L-Histidine .

Result of Action

The production of histamine from L-Histidine has several physiological effects. Histamine stimulates gastric gland secretion, causing an increased secretion of gastric juice of high acidity . It also has a direct stimulant action on smooth muscle, producing contraction if H1-receptors are activated, or mostly relaxation if H2-receptors are activated .

Action Environment

The action of L-Histidine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of L-Histidine, which may influence its interaction with its target enzyme, histidine decarboxylase . Additionally, the presence of other molecules in the environment, such as ATP and PRPP, is necessary for the biosynthesis of L-Histidine .

Biochemical Analysis

Biochemical Properties

L-Histidine dihydrochloride acts as a precursor to histamine and a component of carnosine . It interacts with various enzymes and proteins, playing a crucial role in biochemical reactions . For instance, it is metabolized to histamine, which is involved in a wide range of physiological responses .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As a precursor to histamine, it plays a role in the regulation of gastric acid secretion, immune response, and neurotransmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is converted into histamine by the enzyme histidine decarboxylase . Histamine then binds to its receptors, leading to various physiological responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is stable under normal conditions, but its effects on cellular function may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While low doses may have beneficial effects, high doses could potentially lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized to histamine by the enzyme histidine decarboxylase . This process also involves various cofactors and can impact metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Histidine dihydrochloride can be synthesized by reacting L-histidine with hydrochloric acid. The process involves dissolving L-histidine in water, followed by the addition of concentrated hydrochloric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process ensures high purity and yield, making it suitable for various applications in pharmaceuticals and research .

Chemical Reactions Analysis

Types of Reactions: L-Histidine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives, while reduction can produce simpler amino acid derivatives .

Scientific Research Applications

L-Histidine dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: L-Histidine dihydrochloride is unique due to its specific role in protein biosynthesis and its involvement in various metabolic processes. Its ability to act as a precursor to histamine sets it apart from other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJCDBUNISUVGZ-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6027-02-7
Record name L-Histidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-histidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Histidine dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGJ9PV8NY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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